Introduction: The Strategic Importance of the 7-Azaindole Scaffold
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
An In-Depth Technical Guide to 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, stands out as a "privileged" structure. Its prevalence in biologically active compounds, particularly kinase inhibitors, stems from its ability to form critical hydrogen bonds with protein hinge regions, mimicking the adenine core of ATP. The strategic functionalization of this scaffold is paramount for modulating potency, selectivity, and pharmacokinetic properties. This guide focuses on a key intermediate that unlocks vast synthetic possibilities: 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine .
This molecule is not merely a reagent; it is a carefully engineered building block designed for sequential, regioselective diversification. The presence of two distinct, orthogonally reactive halogens (bromine and iodine) at the C4 and C2 positions, combined with the activating and protecting nature of the N-tosyl group, provides chemists with precise control over molecular elaboration. This guide provides an in-depth exploration of its synthesis, reactivity, applications, and handling, grounded in established chemical principles. The designated CAS (Chemical Abstracts Service) number for this compound is 480423-17-4 .[1][2][3][4][5]
Core Compound Properties
A clear understanding of the fundamental physicochemical properties is the starting point for any laboratory work.
| Property | Value | Source |
| CAS Number | 480423-17-4 | [1][2][3] |
| Molecular Formula | C₁₄H₁₀BrIN₂O₂S | [1] |
| Molecular Weight | 477.12 g/mol | [1] |
| IUPAC Name | 4-bromo-2-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine | |
| Synonyms | 4-Bromo-2-iodo-N-tosyl-7-azaindole | [5] |
| Appearance | Typically an off-white to yellow solid | |
| Solubility | Soluble in common organic solvents like DCM, THF, DMF |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0,1.2!", color="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C", pos="1.2,0.6!", color="#202124", fontcolor="#FFFFFF"]; C3 [label="C", pos="1.2,-0.6!", color="#202124", fontcolor="#FFFFFF"]; C3a [label="C", pos="0,-1.2!", color="#202124", fontcolor="#FFFFFF"]; N7 [label="N", pos="-1.2,0.6!", color="#4285F4", fontcolor="#FFFFFF"]; C7a [label="C", pos="-1.2,-0.6!", color="#202124", fontcolor="#FFFFFF"]; C6 [label="C", pos="-2.4,-1.2!", color="#202124", fontcolor="#FFFFFF"]; C5 [label="C", pos="-2.4,0!", color="#202124", fontcolor="#FFFFFF"]; C4 [label="C", pos="-1.2,1.2!", color="#202124", fontcolor="#FFFFFF"]; // This is incorrect, C4 is on pyridine ring// Correct positions based on pyrrolo[2,3-b]pyridine structure// Pyrrole Ring N1_p [label="N", pos="0,1.2!", color="#4285F4", fontcolor="#FFFFFF"]; C2_p [label="C", pos="1.3,0.8!", color="#202124", fontcolor="#FFFFFF"]; C3_p [label="C", pos="1.3,-0.5!", color="#202124", fontcolor="#FFFFFF"]; C3a_p [label="C", pos="0,-1.1!", color="#202124", fontcolor="#FFFFFF"]; C7a_p [label="C", pos="-1.3,-0.5!", color="#202124", fontcolor="#FFFFFF"];
// Pyridine Ring C4_p [label="C", pos="-2.6,-0.5!", color="#202124", fontcolor="#FFFFFF"]; C5_p [label="C", pos="-2.6,0.8!", color="#202124", fontcolor="#FFFFFF"]; C6_p [label="C", pos="-1.3,1.5!", color="#202124", fontcolor="#FFFFFF"]; N7_p [label="N", pos="-0.0, 2.2!", color="#4285F4", fontcolor="#FFFFFF"]; // This is incorrect, N7 is in the ring// Let's try again with a better layout logic// Fused Ring Core pos_N1 [pos="0,0!", label="N¹", fontcolor="#202124"]; pos_C2 [pos="1.4,0.5!", label="C²", fontcolor="#202124"]; pos_C3 [pos="1.4,1.9!", label="C³", fontcolor="#202124"]; pos_C3a [pos="0,2.4!", label="C³ª", fontcolor="#202124"]; pos_C7a [pos="-1.4,1.9!", label="C⁷ª", fontcolor="#202124"]; pos_N7 [pos="-1.4,0.5!", label="N⁷", fontcolor="#4285F4"];
// Pyridine Ring extension pos_C4 [pos="0,3.8!", label="C⁴", fontcolor="#202124"]; pos_C5 [pos="-1.4,3.3!", label="C⁵", fontcolor="#202124"]; pos_C6 [pos="-2.2,2.2!", label="C⁶", fontcolor="#202124"]; // This is getting messy, plaintext is better.// Using a single node with label for simplicity and accuracy Structure [label=<
"0" CELLBORDER="0" CELLSPACING="0">
"https://www.benchchem.com/proimages/B1372658.png" SCALE="TRUE"/> 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
>] }
Caption: Molecular Structure of the Title Compound.
Strategic Synthesis: A Step-by-Step Protocol with Mechanistic Insight
The synthesis of this key intermediate is a multi-step process that relies on precise control of reactivity. The tosyl group is not merely a protecting group; it acidifies the N-H proton for easy deprotonation and, crucially, directs subsequent metallation to the C2 position.
Workflow for Synthesis
Caption: High-level synthetic workflow.
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Part 1: Synthesis of 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 1H-pyrrolo[2,3-b]pyridine.
-
Solvation: Dissolve the starting material in an appropriate anhydrous solvent, such as dichloromethane (DCM), under a nitrogen atmosphere.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a suitable base (e.g., sodium hydride, NaH) portion-wise.
-
Expert Insight: The choice of base is critical. NaH provides irreversible deprotonation, driving the reaction to completion. The reaction is exothermic and produces hydrogen gas, requiring careful addition and proper ventilation.
-
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.[1]
-
Workup & Purification: Quench the reaction carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Part 2: Directed Lithiation and Iodination
-
LDA Generation: In a separate flame-dried flask under nitrogen, prepare a solution of lithium diisopropylamide (LDA) in situ. Add n-butyllithium (n-BuLi) dropwise to a solution of diisopropylamine in anhydrous diethyl ether or THF at -78 °C (dry ice/acetone bath).[1]
-
Expert Insight: Pre-forming LDA is crucial for achieving high regioselectivity. The bulky isopropyl groups prevent the base from acting as a nucleophile.
-
-
Lithiation: To the freshly prepared LDA solution, add tetramethylethylenediamine (TMEDA), followed by a dropwise addition of the 4-bromo-1-tosyl intermediate (dissolved in anhydrous solvent) at -78 °C. Stir for approximately 90 minutes.[1]
-
Causality Explained: The N-tosyl group is a powerful ortho-directing group. TMEDA chelates the lithium ion, increasing the basicity of the system and stabilizing the organolithium intermediate formed specifically at the C2 position.
-
-
Iodination: Quench the reaction by adding a solution of iodine (I₂) in THF at -78 °C. The deep color of iodine should dissipate.[1]
-
Workup & Purification: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate. Purify the final product by column chromatography or recrystallization to yield 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Applications in Drug Discovery: A Versatile Chemical Hub
The title compound is a cornerstone intermediate for building complex molecules, particularly kinase inhibitors. The differential reactivity of the C-I and C-Br bonds allows for selective, sequential cross-coupling reactions.
-
Suzuki and Stille Couplings: The C2-Iodo bond is more reactive towards palladium-catalyzed cross-coupling reactions than the C4-Bromo bond. This allows for the selective introduction of an aryl or heteroaryl group at the C2 position. Subsequently, a different group can be installed at the C4 position.
-
Kinase Inhibitor Synthesis: It serves as a key building block for inhibitors of enzymes like Aurora B/C kinase, which are crucial targets in oncology due to their role in cell division.[1] The pyrrolo[2,3-b]pyridine core acts as the hinge-binding motif, while the substituents introduced at the C2 and C4 positions explore different pockets of the ATP-binding site to achieve potency and selectivity.
-
Broader Therapeutic Potential: The 7-azaindole scaffold is central to inhibitors targeting a wide range of diseases. For instance, derivatives have shown potent activity as phosphodiesterase 4B (PDE4B) inhibitors for CNS disorders and as Traf2 and Nck-interacting kinase (TNIK) inhibitors against colorectal cancer.[6] This compound provides a reliable entry point into these promising chemical spaces.
Caption: Role as a key intermediate in synthetic drug discovery.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. Based on available safety data sheets (SDS), this compound presents multiple hazards that require strict control measures.[7]
| Hazard Category | GHS Hazard Statement | Precautionary Measures (Examples) |
| Flammability | H225: Highly flammable liquid and vapour | P210: Keep away from heat/sparks/open flames. P241: Use explosion-proof equipment. |
| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | P260: Do not breathe mist/vapours. P270: Do not eat, drink or smoke when using. P280: Wear protective gloves/clothing. |
| Skin/Eye Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. | P264: Wash skin thoroughly after handling. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
| Organ Toxicity | H372: Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed. | P314: Get medical advice/attention if you feel unwell. |
Data synthesized from representative Safety Data Sheets.[7]
-
Handling: Always handle in a certified chemical fume hood. Use personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. Avoid inhalation of dust or vapors and prevent skin contact.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames.[7][9] Consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[8]
Conclusion
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is far more than a simple halogenated heterocycle. It is a strategically designed platform for innovation in drug discovery. Its unique electronic and steric properties, coupled with the differential reactivity of its halogen substituents, empower medicinal chemists to efficiently generate diverse libraries of complex molecules. A thorough understanding of its synthesis, reactivity, and handling protocols is essential for leveraging its full potential to develop the next generation of targeted therapeutics.
References
- 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine - Benchchem.
- 4-Bromo-2-Iodo-1-Tosyl-1H-Pyrrolo[2,3-B]Pyridine - Parchem.
- 480423-17-4|4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine - BLDpharm.
- CAS#:480423-17-4 | 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | Chemsrc.
- 4-Bromo-2-iodo-N-tosyl-7-azaindole [CAS# 480423-17-4] - chemBlink.
- SAFETY D
- 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine - PubChem.
- SAFETY D
- 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine - MySkinRecipes.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC.
- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. parchem.com [parchem.com]
- 3. 480423-17-4|4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 4. CAS#:480423-17-4 | 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | Chemsrc [chemsrc.com]
- 5. CAS # 480423-17-4, 4-Bromo-2-iodo-N-tosyl-7-azaindole, 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine - chemBlink [chemblink.com]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine [myskinrecipes.com]
